Ochratoxin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene)

The sodium salt is soluble in water.

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Toxicology and Mechanisms of Action

Nephrotoxicity

A major focus of OTA research is its impact on the kidneys. Studies investigate how OTA exposure disrupts kidney function, exploring mechanisms like altered protein synthesis and oxidative stress. This knowledge is crucial for identifying potential therapeutic targets to mitigate OTA-induced kidney damage .

Genotoxicity and Carcinogenicity

Research explores OTA's potential to damage DNA and contribute to cancer development. In vitro and in vivo studies examine how OTA interacts with cellular processes and explore its role in tumor initiation and progression .

Food Science and Risk Assessment

Occurrence and Detection

Scientific research plays a vital role in developing and optimizing methods to detect and quantify OTA levels in food commodities. This includes exploring new analytical techniques for accurate measurement of OTA contamination across various food products .

Prevention and Control Strategies

Researchers investigate strategies to prevent OTA contamination during pre- and post-harvest stages. This involves studying fungal growth conditions, storage practices, and potential decontamination methods to minimize OTA presence in the food chain .

Ochratoxin A and Human Health

Link to Diseases

Epidemiological studies explore potential associations between chronic OTA exposure and human diseases, particularly kidney ailments like Balkan endemic nephropathy. Research aims to understand the complex interplay between OTA and other environmental factors that might contribute to these diseases .

Biomarkers of Exposure

Scientists are developing and validating biomarkers to assess human exposure to OTA. These biomarkers can be used in monitoring studies to estimate dietary intake and potential health risks associated with chronic low-level exposure .

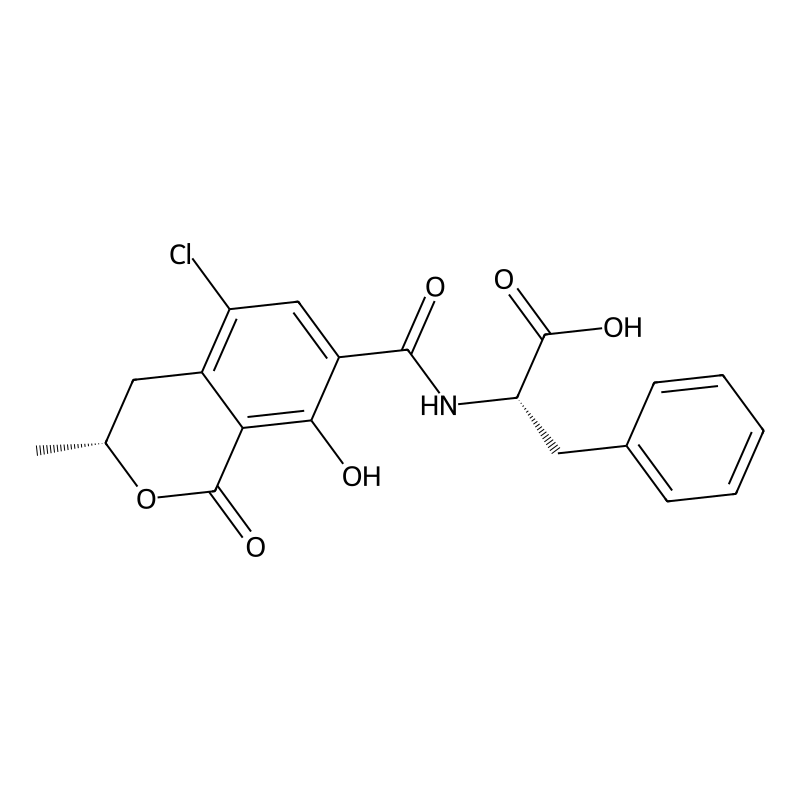

Ochratoxin A is a mycotoxin produced by various species of fungi, primarily Aspergillus and Penicillium. This compound is widely recognized for its presence in food products, particularly grains, coffee, wine, and dried fruits. Its chemical structure comprises a dihydro-isocoumarin moiety linked to phenylalanine via an amide bond, with the molecular formula C20H18ClNO6 . Ochratoxin A is a white crystalline powder that is insoluble in water but soluble in organic solvents like methanol and ethanol . The compound is classified as potentially carcinogenic to humans (Group 2B) and exhibits various toxicological effects, including nephrotoxicity and immunotoxicity .

- Inhibition of protein synthesis: OTA disrupts protein synthesis by interacting with ribosomes in cells [].

- Nephrotoxicity: OTA is believed to target kidney cells, causing damage and dysfunction []. The mechanism might involve oxidative stress and disruption of cellular ion transport.

- Genotoxicity: Recent studies suggest OTA might have genotoxic effects, directly damaging DNA and potentially contributing to cancer development [].

- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified OTA as possibly carcinogenic to humans (Group 2B) [].

- Nephrotoxicity: Chronic exposure to OTA through contaminated food has been linked to kidney diseases in humans and animals [].

- Immunotoxicity: OTA might suppress the immune system, making individuals more susceptible to infections.

Data and Case Studies

- The European Food Safety Authority (EFSA) has established tolerable daily intake (TDI) levels for OTA to minimize human exposure from food sources.

- Several studies have reported OTA occurrence in various food products like cereals, coffee, grapes, and wine, highlighting the widespread contamination issue.

Ochratoxin A exhibits significant biological activity that poses health risks to humans and animals. Its primary toxic effects include:

- Nephrotoxicity: Induces kidney damage characterized by renal cell apoptosis and necrosis.

- Carcinogenicity: Associated with increased cancer risk, particularly renal tumors in animal models.

- Immunosuppression: Alters immune function by affecting antibody production and reducing the size of immune organs like the thymus .

- Neurotoxicity: Impacts brain regions associated with neurodegenerative diseases such as Alzheimer's .

The mechanisms underlying these effects involve oxidative stress, DNA adduct formation, and inhibition of protein synthesis .

Ochratoxin A can be synthesized through various methods, including:

- Fungal Fermentation: The most common method involves culturing Aspergillus or Penicillium species under controlled conditions to promote ochratoxin production.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving precursors like phenylalanine and chlorinated compounds .

Despite its toxicity, ochratoxin A has been studied for potential applications in research settings:

- Biomarker Studies: Used as a biomarker for exposure in epidemiological studies examining dietary intake and health outcomes.

- Toxicology Research: Investigated for its mechanisms of toxicity to develop preventive measures against mycotoxin contamination in food supplies.

Ochratoxin A interacts significantly with various biological molecules:

- Protein Binding: It binds strongly to serum albumin, which affects its bioavailability and toxicity.

- Enzyme Inhibition: Ochratoxin A inhibits phenylalanyl-tRNA synthetase, disrupting protein synthesis and leading to cellular stress responses .

- Oxidative Stress Induction: The compound increases lipid peroxidation levels, contributing to cellular damage .

These interactions underscore the complexity of ochratoxin A's effects on biological systems.

Ochratoxin A belongs to a group of mycotoxins known as ochratoxins. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ochratoxin B | Similar structure but lacks chlorine atom | Less toxic than ochratoxin A |

| Ochratoxin C | Contains additional hydroxyl groups | Generally less studied; less prevalent |

| Citrinin | Different chemical structure (C13H14O5) | Known for nephrotoxic properties; not an ochratoxin |

| Fumonisin B1 | Different class (sphingolipid analog) | Primarily affects sphingolipid metabolism |

Ochratoxin A is unique due to its specific structure that includes a chlorinated phenyl ring and its potent nephrotoxic effects compared to other mycotoxins. Its strong binding affinity for proteins further distinguishes it from similar compounds.

Ochratoxin A represents one of the most significant mycotoxins affecting global food safety, produced by several species within the genera Aspergillus and Penicillium [1] [2]. The mycological sources of this potent nephrotoxic compound exhibit distinct ecological preferences and geographic distributions that directly influence contamination patterns in agricultural commodities worldwide [3] [4]. Understanding the ecological niches and environmental requirements of these ochratoxigenic fungi is essential for developing effective prevention and control strategies.

Aspergillus Species: Aspergillus ochraceus, Aspergillus carbonarius, Aspergillus niger

Aspergillus ochraceus

Aspergillus ochraceus stands as the archetypal ochratoxin A producer, being the species from which this mycotoxin was first isolated and characterized [5]. This species demonstrates remarkable adaptability to moderate temperature conditions and exhibits a preference for cereals and coffee beans as primary substrates [1] [6]. The ecological distribution of Aspergillus ochraceus spans temperate to tropical regions, with particular prevalence in areas experiencing consistent moderate temperatures [4] [6].

The optimal temperature range for Aspergillus ochraceus growth and ochratoxin A production occurs between 20-33°C, with peak activity observed at 25°C [6] [7]. This temperature preference positions the species as a significant threat in regions with moderate climatic conditions, particularly during storage phases of agricultural commodities [6]. Water activity requirements for this species range from 0.85 to 0.99, with optimal ochratoxin A biosynthesis occurring at water activity levels between 0.95 and 0.98 [6] [8].

Research demonstrates that Aspergillus ochraceus exhibits pronounced sensitivity to environmental pH, with optimal growth and toxin production occurring at pH 6.0 [6]. This pH preference aligns with typical soil and storage conditions found in many agricultural systems. The species shows particular affinity for substrates rich in carbohydrates, with sucrose, glucose, and maltose serving as preferred carbon sources for both biomass accumulation and ochratoxin A production [6].

Geographic distribution studies reveal that Aspergillus ochraceus occurs predominantly in temperate to tropical zones, with documented presence across Europe, North America, South America, and parts of Asia [5] [9]. The species demonstrates particular ecological significance in coffee-producing regions, where it serves as a primary source of ochratoxin A contamination during sun-drying processes [4] [10].

Aspergillus carbonarius

Aspergillus carbonarius represents the most significant ochratoxigenic species associated with grape and wine contamination globally [2] [11]. This species exhibits remarkable heat tolerance and demonstrates exceptional resistance to solar radiation due to its characteristic black spores, enabling survival under intense sun-drying conditions [4] [11]. The ecological niche of Aspergillus carbonarius centers primarily on sugar-rich substrates, particularly grapes, dried vine fruits, and grape-derived products [10] [11].

The temperature tolerance of Aspergillus carbonarius extends from 20°C to 37°C, with optimal growth temperatures ranging between 30-35°C [12] [7]. This elevated temperature optimum distinguishes it from other ochratoxigenic species and explains its predominance in subtropical and tropical viticultural regions [4] [13]. The species demonstrates minimal growth below 15°C, effectively limiting its distribution to warmer climatic zones [14].

Water activity requirements for Aspergillus carbonarius align closely with other ochratoxigenic fungi, with optimal conditions occurring at 0.99 water activity [12] [7]. However, the species maintains ochratoxin A production capability across a range of 0.95 to 0.99 water activity, demonstrating considerable tolerance to varying moisture conditions [12]. Research indicates that maximum ochratoxin A accumulation by Aspergillus carbonarius occurs at lower temperatures (15-25°C) despite optimal growth occurring at higher temperatures [12] [7].

Ecological distribution studies reveal strong associations between Aspergillus carbonarius presence and specific environmental conditions [13] [14]. The species shows particular prevalence in regions characterized by high average temperatures and demonstrates significant correlation with drip irrigation systems in vineyard environments [13] [14]. Geographic distribution encompasses Mediterranean climates, subtropical regions, and tropical zones where viticulture occurs [4] [13].

The polyketide synthase responsible for ochratoxin A biosynthesis in Aspergillus carbonarius has been characterized as a highly reduced polyketide synthase containing a methyltransferase domain [2]. Phylogenetic analysis demonstrates that ochratoxin A polyketide synthases from Aspergillus carbonarius, Aspergillus niger, and Aspergillus ochraceus cluster in a monophyletic group, suggesting common evolutionary origin [2].

Aspergillus niger

Aspergillus niger represents a cosmopolitan species with widespread global distribution and diverse ecological adaptations [1] [11]. While traditionally considered a minor ochratoxin A producer compared to Aspergillus carbonarius and Aspergillus ochraceus, certain strains of Aspergillus niger demonstrate significant toxigenic potential under appropriate environmental conditions [4] [11]. The species exhibits remarkable ecological plasticity, thriving in diverse environments ranging from agricultural soils to stored commodities [11] [15].

Temperature requirements for Aspergillus niger span 24°C to 37°C, with optimal growth occurring at 30°C [7] [16]. This temperature range enables the species to colonize diverse geographic regions and adapt to various climatic conditions [15] [16]. The species demonstrates particular resilience to temperature fluctuations and maintains metabolic activity across broader temperature ranges than other ochratoxigenic species [16].

Water activity tolerance in Aspergillus niger ranges from 0.95 to 0.99, with optimal conditions for both growth and ochratoxin A production occurring at the upper end of this range [7]. Research demonstrates that maximum ochratoxin A accumulation occurs at 15°C and 0.99 water activity, despite optimal growth occurring at higher temperatures [7]. This dissociation between optimal growth conditions and optimal toxin production represents a critical factor in contamination risk assessment [7].

Ecological studies reveal that Aspergillus niger exhibits preference for diverse substrates, including coffee beans, dried vine fruits, cereals, and various processed foods [4] [17]. The species demonstrates particular significance in coffee production chains, where it contributes to ochratoxin A contamination during post-harvest processing and storage [17] [15]. Geographic distribution encompasses virtually all inhabited continents, with documented presence across tropical, subtropical, and temperate regions [15].

Strain-dependent variation in ochratoxin A production represents a significant characteristic of Aspergillus niger populations [16]. Research demonstrates substantial differences in toxigenic potential among isolates, with some strains producing negligible amounts while others generate significant concentrations under identical conditions [16]. This variability necessitates strain-specific risk assessments in contamination prevention programs [17].

Penicillium Species: Penicillium verrucosum, Penicillium nordicum

Penicillium verrucosum

Penicillium verrucosum stands as the predominant ochratoxin A producer in cool temperate climatic zones and represents the primary source of contamination in cereal commodities across Northern Europe, Canada, and similar regions [18] [19]. This species demonstrates remarkable cold tolerance and maintains metabolic activity at temperatures approaching freezing, distinguishing it from Aspergillus species in its ecological niche [3] [19]. The geographic distribution of Penicillium verrucosum correlates strongly with temperate and cold climatic conditions [19] [20].

Temperature tolerance for Penicillium verrucosum extends from 0°C to 31°C, with optimal growth occurring between 20-25°C [3] [21]. This cold tolerance enables the species to remain active during storage periods when temperatures drop below levels tolerated by thermophilic fungi [21] [20]. Research demonstrates that Penicillium verrucosum maintains ochratoxin A production capability even at 5°C, presenting significant challenges for cold storage strategies [22] [23].

Water activity requirements range from 0.80 to 0.99, with minimum thresholds for germination occurring at 0.80 and mycelial growth beginning at 0.85 [8]. Optimal conditions for both growth and ochratoxin A production occur between 0.90 and 0.95 water activity [21] [20]. Studies demonstrate that water activity levels of 0.90 provide significantly higher ochratoxin A accumulation compared to 0.85, with concentrations differing by several orders of magnitude [21].

Ecological preferences of Penicillium verrucosum center on cereal grains, particularly wheat, barley, oats, and rye [18] [20]. The species demonstrates particular affinity for storage environments and commonly colonizes inadequately dried or improperly stored grain commodities [18] [24]. Research reveals strong associations between Penicillium verrucosum contamination and specific storage conditions, including condensation zones, moisture migration areas, and regions with inadequate aeration [24].

Geographic distribution encompasses primarily cool temperate regions, with documented prevalence across Northern European countries, Canada, and northern regions of the United States [19] [20]. The species demonstrates particular significance in Scandinavian countries, where it represents the primary cause of porcine nephropathy associated with contaminated feed [18] [19]. Climate change projections suggest potential expansion of suitable habitat ranges as global temperatures increase [25].

Genetic diversity studies reveal limited polymorphism within Penicillium verrucosum populations, suggesting recent evolutionary bottlenecks or selective pressures [26]. Metabolite profiling demonstrates that isolates produce diverse secondary metabolites beyond ochratoxin A, including citrinin, verrucolones, and verrucines [26]. This metabolite diversity contributes to the species' competitive advantage in storage environments [26].

Penicillium nordicum

Penicillium nordicum represents a specialized ochratoxigenic species adapted to protein-rich food environments, particularly dry-cured meat products and cheese [18] [27]. Originally classified within Penicillium verrucosum, this species demonstrates distinct ecological preferences and physiological adaptations that warrant separate taxonomic recognition [18] [28]. The ecological niche of Penicillium nordicum centers on high-salt, low-water-activity environments characteristic of traditional food preservation systems [10] [18].

Temperature tolerance mirrors that of Penicillium verrucosum, ranging from 0°C to 31°C with optimal growth occurring between 20-25°C [18] [27]. However, Penicillium nordicum demonstrates enhanced tolerance to osmotic stress conditions compared to its close relative [10]. Research reveals that the species maintains ochratoxin A production capability across broader salinity ranges, enabling colonization of salt-preserved foods [10].

Water activity requirements range from 0.85 to 0.99, with the species demonstrating particular adaptation to intermediate water activity levels characteristic of dry-cured products [18] [27]. Optimal ochratoxin A production occurs between 0.90 and 0.95 water activity, aligning with moisture contents typical of traditional preserved meats [18]. The species exhibits remarkable tolerance to sodium chloride concentrations that inhibit most other fungi [10].

Ecological distribution encompasses temperate regions where traditional food preservation practices occur, with particular prevalence in European countries with established dry-cured meat industries [18] [29]. The species demonstrates strong associations with specific food production environments, including cheese aging facilities and meat curing chambers [18] [27]. Geographic distribution correlates with cultural food preservation practices rather than purely climatic factors [29].

Physiological adaptations enable Penicillium nordicum to thrive in environments with elevated salt concentrations and reduced water availability [10]. Research demonstrates that the species utilizes ochratoxin A biosynthesis as an adaptive mechanism in sodium chloride-rich environments [10]. The osmotic stress response pathway, mediated through the HOG MAP kinase cascade, directly correlates with ochratoxin A production levels [10].

Metabolite profiling reveals distinct secondary metabolite patterns compared to Penicillium verrucosum, with Penicillium nordicum producing ochratoxin A, verrucolones, anacines, and sclerotigenin [26]. These metabolite differences contribute to ecological niche differentiation and provide biochemical markers for species identification [26]. Molecular analyses using RAPD and AFLP techniques confirm genetic distinctiveness despite morphological similarities [18].

Environmental Factors Influencing Fungal Growth and Ochratoxin A Production

Temperature Effects

Temperature represents the most critical environmental factor governing both fungal growth and ochratoxin A biosynthesis across all producer species [6] [12]. The relationship between temperature and toxin production demonstrates complex, species-specific patterns that frequently diverge from optimal growth temperatures [12] [7]. Research consistently demonstrates that optimal conditions for ochratoxin A production occur at lower temperatures than those favoring maximum biomass accumulation [12] [7].

For Aspergillus species, optimal ochratoxin A production typically occurs between 15-25°C, despite growth optima ranging from 25-35°C [12] [7]. This temperature dissociation has profound implications for contamination risk assessment, as conditions favoring toxin accumulation may persist even when visible fungal growth appears limited [12]. Aspergillus carbonarius demonstrates maximum ochratoxin A production at 15°C, significantly below its growth optimum of 30-35°C [12].

Penicillium species exhibit similar temperature-dependent patterns, with optimal ochratoxin A production occurring between 20-25°C for both Penicillium verrucosum and Penicillium nordicum [21] [23]. The cold tolerance of these species enables continued toxin production at temperatures as low as 5°C, presenting significant challenges for storage management in temperate climates [22] [23].

Temperature fluctuations during storage create particularly problematic conditions for ochratoxin A accumulation [30] [24]. Cycling temperature gradients cause moisture migration within stored commodities, creating localized zones of elevated humidity that favor fungal proliferation and toxin production [30] [24]. Research demonstrates that temperature cycling between day and night conditions significantly enhances contamination risk compared to constant temperatures [30].

Climate change projections suggest expanding geographic ranges for ochratoxigenic fungi as global temperatures increase [31] [25]. Warming trends may enable thermophilic species like Aspergillus carbonarius to colonize previously unsuitable regions while potentially extending growing seasons for temperate species [31]. These climatic shifts necessitate adaptive management strategies for mycotoxin prevention [31].

Water Activity and Moisture Relationships

Water activity represents the fundamental limiting factor for fungal germination, growth, and ochratoxin A production [6] [21]. The relationship between water availability and toxin biosynthesis demonstrates threshold effects, with minimal production occurring below critical values and exponential increases above optimal ranges [6] [22]. Species-specific water activity requirements determine geographic distribution patterns and contamination risk profiles [22] [8].

Minimum water activity thresholds for ochratoxigenic fungi range from 0.80 for Penicillium verrucosum to 0.95 for some Aspergillus niger strains [8] [7]. Germination typically requires higher water activity levels than sustained growth, creating temporal windows where contamination risk fluctuates with environmental moisture conditions [8]. Research demonstrates that water activity levels below 0.85 effectively prevent ochratoxin A production across most species [6] [22].

Optimal water activity ranges for ochratoxin A production cluster between 0.90 and 0.99 across all producer species [6] [21] [12]. Maximum toxin accumulation consistently occurs at the upper end of this range, with 0.99 water activity supporting highest production levels [12] [7]. This optimization reflects the metabolic requirements for polyketide synthase activity and secondary metabolite transport [6].

Microenvironmental water activity variations within stored commodities create heterogeneous contamination patterns [24]. Condensation zones, moisture migration pathways, and areas of inadequate ventilation develop elevated water activity levels that support localized fungal proliferation [24]. Research demonstrates that even properly dried commodities can develop ochratoxin A contamination in microenvironments with elevated moisture [24].

Relative humidity fluctuations in storage environments directly influence surface water activity on commodity surfaces [32] [24]. Diurnal humidity cycles create alternating conditions of moisture adsorption and desorption that can trigger spore germination and sustain fungal growth [32]. Monitoring surface temperature differentials provides early detection capabilities for moisture-related contamination risk [32].

pH and Chemical Environment

Environmental pH exerts significant influence on fungal metabolism and ochratoxin A biosynthesis, with optimal ranges varying among producer species [6] [7]. The relationship between pH and toxin production reflects both direct enzymatic effects and indirect influences on nutrient availability and competitive interactions [6]. Most ochratoxigenic fungi demonstrate optimal toxin production within slightly acidic to neutral pH ranges [6] [7].

Aspergillus ochraceus demonstrates peak ochratoxin A production at pH 6.0, with substantial reductions occurring above and below this optimum [6]. This pH preference aligns with typical soil conditions and many agricultural substrates, contributing to the species' ecological success [6]. Research demonstrates that pH values below 4.0 or above 8.0 effectively inhibit both growth and toxin production [6].

Aspergillus carbonarius and Aspergillus niger exhibit optimal ochratoxin A production between pH 4.0 and 6.5, with tolerance for more acidic conditions than Aspergillus ochraceus [7]. This acid tolerance enables colonization of fruit-based substrates and fermented products where pH levels naturally decline [7]. Maximum toxin concentrations occur at pH 5.35 under optimal temperature and water activity conditions [7].

Penicillium species demonstrate broader pH tolerance ranges, with Penicillium nordicum showing optimal ochratoxin A production between pH 6.0 and 8.0 [6]. This alkaline tolerance reflects adaptation to protein-rich environments where pH levels typically increase due to protein degradation [6]. The broader pH tolerance contributes to the ecological versatility of Penicillium species [6].

Substrate buffering capacity influences local pH conditions and affects ochratoxin A production potential [6]. Natural commodities often possess inherent buffering systems that maintain pH within ranges suitable for fungal growth [6]. Chemical treatments that alter substrate pH provide potential intervention strategies for contamination prevention [6].

Substrate and Nutritional Factors

Substrate composition profoundly influences both fungal growth patterns and ochratoxin A biosynthesis, with carbon and nitrogen availability serving as primary determinants [6] [33]. The relationship between nutrient availability and toxin production demonstrates complex interactions involving metabolic regulation and stress responses [6] [34]. Different substrates support varying levels of ochratoxin A accumulation even under identical environmental conditions [6] [33].

Carbon source utilization patterns reveal species-specific preferences that influence colonization success and toxin production [6]. Aspergillus ochraceus demonstrates optimal growth and ochratoxin A production on sucrose, glucose, and maltose, with substantially reduced performance on cellulosic substrates [6]. Natural substrates such as peanut seeds support higher toxin production than synthetic media, reflecting complex nutritional interactions [6].

Nitrogen availability significantly affects ochratoxin A biosynthesis, with yeast extract and ammonium nitrate supporting highest production levels in laboratory studies [6]. The carbon-to-nitrogen ratio influences metabolic pathways and secondary metabolite production, with optimal ratios varying among species [6]. Research demonstrates that nitrogen limitation can enhance ochratoxin A production as a stress response mechanism [34].

Substrate moisture content interacts with water activity to determine local conditions suitable for fungal proliferation [21] [24]. Even commodities with acceptable overall moisture levels can develop localized zones of elevated moisture that support contamination [24]. Physical damage to commodity surfaces creates entry points and favorable microenvironments for fungal colonization [24].

Natural antifungal compounds present in certain substrates provide inherent protection against ochratoxin A contamination [17]. Some plant compounds demonstrate inhibitory effects on ochratoxigenic fungi while preserving beneficial microorganisms [17]. Understanding these natural defense mechanisms informs development of biological control strategies [17].

Geographic and Climatic Influences

Geographic distribution patterns of ochratoxigenic fungi reflect complex interactions among temperature, humidity, precipitation, and seasonal variation [25] [13]. Regional climate characteristics determine which species pose primary contamination risks and influence seasonal patterns of toxin accumulation [4] [13]. Climate change scenarios suggest shifting distribution patterns that will require adaptive management strategies [31] [25].

Mediterranean and subtropical regions demonstrate particular vulnerability to Aspergillus carbonarius contamination due to favorable temperature and humidity conditions [13] [35]. These regions experience extended periods with temperatures exceeding 30°C and moderate humidity levels that support spore germination and growth [13]. Irrigation practices in these regions influence local humidity conditions and contamination risk [13] [14].

Cool temperate regions face primary risks from Penicillium verrucosum, particularly during autumn and winter storage periods [19] [20]. These regions experience temperature and humidity conditions that favor Penicillium species while limiting Aspergillus growth [19]. Seasonal patterns of contamination align with harvest timing and storage duration [20] [24].

Tropical regions support diverse ochratoxigenic fungal communities due to consistently elevated temperatures and humidity [4] [25]. Year-round favorable conditions enable multiple species to co-occur and compete for substrates [4]. Seasonal precipitation patterns influence relative importance of different species throughout the year [4].

Altitude effects modify local temperature and humidity conditions, influencing ochratoxigenic fungal distribution patterns [13] [14]. Research demonstrates negative correlations between altitude and certain species occurrence, reflecting temperature limitations at higher elevations [13]. These altitude effects create microgeographic variation in contamination risk [14].

Storage infrastructure design influences local environmental conditions and contamination potential [24]. Modern storage facilities with controlled atmospheres and adequate ventilation systems reduce contamination risk compared to traditional storage methods [24]. Regional differences in storage technology contribute to geographic variation in ochratoxin A contamination levels [24].

| Aspergillus Species | Primary Habitat | Geographic Distribution | Temperature Range (°C) | Optimal Temperature (°C) | Water Activity Range | Optimal Water Activity |

|---|---|---|---|---|---|---|

| Aspergillus ochraceus | Moderate temperatures, cereals, coffee | Temperate to tropical regions | 20-33 | 25 | 0.85-0.99 | 0.95-0.98 |

| Aspergillus carbonarius | High temperatures, grapes, wine | Subtropical and tropical regions | 20-37 | 30-35 | 0.95-0.99 | 0.99 |

| Aspergillus niger | Diverse environments, moderate temperatures | Cosmopolitan distribution | 24-37 | 30 | 0.95-0.99 | 0.95-0.98 |

| Penicillium Species | Primary Habitat | Geographic Distribution | Temperature Range (°C) | Optimal Temperature (°C) | Water Activity Range | Optimal Water Activity |

|---|---|---|---|---|---|---|

| Penicillium verrucosum | Cereals, grains in storage | Cool temperate regions, Northern Europe, Canada | 0-31 | 20-25 | 0.80-0.99 | 0.90-0.95 |

| Penicillium nordicum | Dry-cured meats, cheese | Temperate regions, protein-rich foods | 0-31 | 20-25 | 0.85-0.99 | 0.90-0.95 |

| Environmental Factor | Optimal Range for Ochratoxin A Production | Effect on Fungal Growth | Geographic Relevance |

|---|---|---|---|

| Temperature | 15-35°C (species dependent) | Critical factor | Climate zones |

| Water Activity | 0.90-0.99 | Essential for germination | Regional humidity |

| pH | 4.0-6.5 | Affects metabolism | Soil conditions |

| Humidity | 80-95% RH | Enables spore activation | Seasonal variation |

| Substrate Type | Nutrient-rich substrates | Determines colonization | Crop types |

| Storage Conditions | Inadequate aeration | Influences moisture migration | Storage infrastructure |

Purity

Physical Description

Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.74

4.74

Decomposition

Appearance

Melting Point

169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization)

169 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (37.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (12.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (62.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development.

Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells.

The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment.

For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

... Ochratoxin A is rapidly absorbed throughout the entire gastrointestinal tract and distributes itself in the body as a two compartment open model and has a particular high affinity for serum albumin. Ochratoxin A is hydrolyzed by the intestinal microflora into nontoxic compounds (7-carboxy-5-chloro-8-hydroxy-3,4-dihydro-3R-methylisocoumarin (Ochratoxin alpha) and phenylalanine). It is excreted as either ochratoxin A, hydroxylated ochratoxin A or Ochratoxin alpha in both the urine and feces. Ochratoxin A appears to exert its toxic effect by promoting an increased level of lipid peroxidation by inhibition of an amino acylation reaction and possibly by conversion into metabolites that are capable of binding DNA. These in turn cause other secondary effects associated with ochratoxin A. It would appear that this compound presents a true potential hazard for humans as its occurrence is wide spread and it is highly carcinogenic.

Rats intubated daily with 500 ug ochratoxin A or fed 250 ug daily in barley. There was little accumulation of cmpd in liver or kidneys. Avg total amount excreted daily in urine & feces was just over 10% of administered dose. Small amount of hydrolysis product also excreted.

Rats given single ip injection of 1 mg ochratoxin A labelled with (14)C. Reached highest levels in serum (90%), liver (4.5%), & kidney (4.4%) 30 min later. Ochratoxin A was excreted primarily in urine as unchanged toxin or metabolites. Excretion in feces less significant.

For more Absorption, Distribution and Excretion (Complete) data for OCHRATOXIN A (24 total), please visit the HSDB record page.

Metabolism Metabolites

Hydroxyochratoxin A was isolated & identified from urine of rats after injection with ochratoxin A. By incubating ochratoxin A with rat liver microsomes & NADPH, 1 major (90%) & 2 minor metabolites, more polar than ochratoxin A, were formed.

Single oral or iv dose (2.5 mg/kg) ochratoxin A admin to healthy adult rats. Ochratoxin alpha only metabolite recovered from cecum & large intestine. Ochratoxin A excreted via urine & feces, both as free drug & ochratoxin alpha. Unidentified metabolites in urine.

Ochratoxin A is cleaved into phenylalanine and a less toxic iso-coumarin derivative (ochratoxin alpha) by the microbial flora of the colon ... and by carboxypeptidase A and alpha-chymotrypsin ... .

For more Metabolism/Metabolites (Complete) data for OCHRATOXIN A (9 total), please visit the HSDB record page.

Ochratoxin A is cleaved into phenylalanine and a less toxic iso-coumarin derivative (ochratoxin alpha) by the microbial flora of the colon, and by carboxypeptidase A and alpha-chymotrypsim. This is is the major metabolic pathway. 4-Hydroxyochratoxin A is the main hepatic metabolite and its formation appears to be via a polymorphic-like debrisoquine 4-hydroxylation. Some cytochrome P-450 enzymes, such as CYP2C9, and known to metabolize ochratoxin A into more cytotoxic compounds. (T35, A2870, A3099)

Associated Chemicals

Wikipedia

Biological Half Life

In rats ... the plasma half-life of ochratoxin A is about 60 hr ... .

The apparent plasma elimination half-time of ochratoxin A after oral administration at 50 ug/kg bw varied from 0.68 hr in fish to 120 hr in rats and 510 hr in monkeys ... .

The fate of ochratoxin A has been studied in laboratory rodents and in breeding animals. In rats, orally administered ochratoxin A is readily absorbed, and considerable amounts of the toxin are detected in plasma, where maximal concentrations occur 2-4 hr after administration. Pharmacokinetic analysis of curves of plasma level versus time suggests its distribution in two distinct body compartments. The half-time of the toxin depends on both the dose and the animal species, varying from 0.7 hr in fish to 840 h in monkeys. In plasma, the toxin is bound to albumin, like many acidic compounds. This interaction is competitively inhibited by phenylbutazone, ethylbiscoumacetate and sulfamethoxy-pyridazine and is decreased in albumin-deficient rats.

The toxicokinetic properties of the toxin were species specific, although in all the animal species studied (with the exception of fish), as well as in humans, two binding proteins were found in the plasma. The monkey had the longest elimination half-life of the toxin, 510 hr, in contrast to the fish whose elimination half-life was only 0.68 hr. The fish kidney displayed a specific pattern of distribution. In the laying quail, the most prominent observation was the accumulation of labelled ochratoxin A in egg yolk. Generally, (14)C-ochratoxin A was eliminated rapidly from the quail body, but had a long retention time in the circulating blood in the mouse. Although the elimination of ochratoxin A from the body depending on its binding to plasma constituents, the existence of enterohepatic circulation might have been partially responsible for its prolonged retention and elimination from the body of mammals. The toxicokinetic profile of ochratoxin A did not contradict the mycotoxic hypothesis in the etiology of BEN.

Use Classification

Methods of Manufacturing

An efficient method for obtaining small amounts of ochratoxin A from fermented wheat has been reported ... .

Ochratoxin A is produced by inoculating strains of the fungi that produce this compound on autoclaved grains and oilseed.

General Manufacturing Information

/Ochratoxin A is/ the major ochratoxin component /in Aspergillus sp./.

Purity can be determined by visual exam of fluorescence on chromatograms under UV light; microgram quantities can be discerned under optimum conditions.

As these molds occur widely, some toxins have been found as natural contaminants on corn, peanuts, storage grains, cottonseed, and other decaying vegetation. /Ochratoxins/

In 1990, a WHO/FAO Joint Expert Committee on Food Additives reviewed the literature on ochratoxin A and recommended a provisional tolerable weekly intake of 112 ng/kg bw ... .

Analytic Laboratory Methods

Determination of ochratoxins in mixed feeds & other food products by thin layer chromatography.

Cereals: HPLC/UV (limit of detection 1-5 ug/kg); Cereals and coffee: TLC (12 ug/kg); Food and feedstuffs: HPLC/FL (5 ug/kg) or TLC (20 ug/kg); Feedstuffs: TLC (10 ug/kg) or HPLC/FL (1 ug/kg). /from table/

Determination of ochratoxin A in pig's kidney using enzymic digestion, dialysis, and high-performance liquid chromatography with postcolumn derivatization.

For more Analytic Laboratory Methods (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

This paper presents a simple method for the determination of ochratoxins A (OTA) and B (OTB) in pig blood serum. The method includes serum acidification (pH < 1.6) and precipitation of protein with 15% trichloroacetic acid, liquid partitioning with dichloromethane and fluorescence detection. The estimated detection limits were 0.1 ng OTA/mL and 0.2 ng OTB/mL. The mean recoveries from artificially contaminated samples (n = 6 replicates/mycotoxin) spiked at 0.3, 1 and 3 ng OTA and OTB/mL, respectively, were 86.8% (s.d. = 8.4) for OTA and 90.0% (s.d. = 9.8) for OTB. Forty-nine Romanian pig blood serum samples (94% of 52 analyzed) were found to be naturally contaminated with OTA in the range 0.1-13.4 ng/mL. No sample was found positive for OTB. The method is technically simple, specific, cost effective, suitable for large sample throughput and requires small amount of sample and reagents. It fulfills the criteria for a routine method and could be a suitable tool for surveying OTA in pig herds and in slaughtered pigs.

Storage Conditions

Interactions

Aldrin concentration increased in liver of neonatal rats during 1st 6 hr after oral administration then decreased over 72 hr to less than 0.1% dose. Aldrin and ochratoxin given together; aldrin increased 1st 6 hr then decreased to 0.4% dose over 18 hr.

Dieldrin, detected 2 hr after administration of aldrin to neonatal rats, increased to max 30% of initial aldrin by 18 hr. Aldrin & ochratoxin given together; dieldrin increased from 10% of aldrin dose at 2 hr to max 50% at 24 hr.

Rainbow trout fed a diet containing 20 ug ochratoxin A/kg of diet; together with sterculic acid, developed hepatomas (number unspecified).

For more Interactions (Complete) data for OCHRATOXIN A (20 total), please visit the HSDB record page.

Stability Shelf Life

Ethanol solutions are stable for more than a year if kept in dark and cold

Fairly stable in cereal products; up to 35% survives autoclaving for up to 3 h

Dates

2: Khalesi M. Ochratoxin A in liquorice products - a review. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(12):2086-92. doi: 10.1080/19440049.2015.1094708. Epub 2015 Oct 15. Review. PubMed PMID: 26374697.

3: Heussner AH, Bingle LE. Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins (Basel). 2015 Oct 22;7(10):4253-82. doi: 10.3390/toxins7104253. Review. PubMed PMID: 26506387; PubMed Central PMCID: PMC4626733.

4: Zhihong L, Kunlun H, Yunbo L. Ochratoxin A and ochratoxin-producing fungi on cereal grain in China: a review. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):461-70. doi: 10.1080/19440049.2014.996787. Epub 2015 Jan 9. Review. PubMed PMID: 25571918.

5: Baggiani C, Giovannoli C, Anfossi L. Man-Made Synthetic Receptors for Capture and Analysis of Ochratoxin A. Toxins (Basel). 2015 Oct 10;7(10):4083-98. doi: 10.3390/toxins7104083. Review. PubMed PMID: 26473924; PubMed Central PMCID: PMC4626722.

6: Vettorazzi A, González-Peñas E, de Cerain AL. Ochratoxin A kinetics: a review of analytical methods and studies in rat model. Food Chem Toxicol. 2014 Oct;72:273-88. doi: 10.1016/j.fct.2014.07.020. Epub 2014 Jul 21. Review. PubMed PMID: 25057808.

7: Ha TH. Recent Advances for the Detection of Ochratoxin A. Toxins (Basel). 2015 Dec 4;7(12):5276-300. doi: 10.3390/toxins7124882. Review. PubMed PMID: 26690216; PubMed Central PMCID: PMC4690132.

8: Vettorazzi A, van Delft J, López de Cerain A. A review on ochratoxin A transcriptomic studies. Food Chem Toxicol. 2013 Sep;59:766-83. doi: 10.1016/j.fct.2013.05.043. Epub 2013 Jun 6. Review. PubMed PMID: 23747715.

9: Limonciel A, Jennings P. A review of the evidence that ochratoxin A is an Nrf2 inhibitor: implications for nephrotoxicity and renal carcinogenicity. Toxins (Basel). 2014 Jan 20;6(1):371-9. doi: 10.3390/toxins6010371. Review. PubMed PMID: 24448208; PubMed Central PMCID: PMC3920267.

10: Malir F, Ostry V, Pfohl-Leszkowicz A, Novotna E. Ochratoxin A: developmental and reproductive toxicity-an overview. Birth Defects Res B Dev Reprod Toxicol. 2013 Dec;98(6):493-502. doi: 10.1002/bdrb.21091. Epub 2014 Jan 6. Review. PubMed PMID: 24395216.

11: Sorrenti V, Di Giacomo C, Acquaviva R, Barbagallo I, Bognanno M, Galvano F. Toxicity of ochratoxin a and its modulation by antioxidants: a review. Toxins (Basel). 2013 Oct 11;5(10):1742-66. doi: 10.3390/toxins5101742. Review. PubMed PMID: 24152986; PubMed Central PMCID: PMC3813909.

12: Bellver Soto J, Fernández-Franzón M, Ruiz MJ, Juan-García A. Presence of ochratoxin A (OTA) mycotoxin in alcoholic drinks from southern European countries: wine and beer. J Agric Food Chem. 2014 Aug 6;62(31):7643-51. doi: 10.1021/jf501737h. Epub 2014 Jul 25. Review. PubMed PMID: 25039256.

13: Ostry V, Malir F, Ruprich J. Producers and important dietary sources of ochratoxin A and citrinin. Toxins (Basel). 2013 Sep 17;5(9):1574-86. doi: 10.3390/toxins5091574. Review. PubMed PMID: 24048364; PubMed Central PMCID: PMC3798874.

14: Zhou WL, Wang YT, Kong WJ, Yang MH, Zhao M, Ou-Yang Z. [Advancement of colloidal gold chromatographic technique in screening of ochratoxin A]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):2945-51. Review. Chinese. PubMed PMID: 26677691.

15: Rhouati A, Yang C, Hayat A, Marty JL. Aptamers: a promosing tool for ochratoxin A detection in food analysis. Toxins (Basel). 2013 Nov 5;5(11):1988-2008. doi: 10.3390/toxins5111988. Review. PubMed PMID: 24196457; PubMed Central PMCID: PMC3847711.

16: Meulenberg EP. Immunochemical methods for ochratoxin A detection: a review. Toxins (Basel). 2012 Apr;4(4):244-66. doi: 10.3390/toxins4040244. Epub 2012 Apr 13. Review. PubMed PMID: 22606375; PubMed Central PMCID: PMC3347002.

17: Petruzzi L, Sinigaglia M, Corbo MR, Campaniello D, Speranza B, Bevilacqua A. Decontamination of ochratoxin A by yeasts: possible approaches and factors leading to toxin removal in wine. Appl Microbiol Biotechnol. 2014 Aug;98(15):6555-67. doi: 10.1007/s00253-014-5814-4. Epub 2014 May 20. Review. PubMed PMID: 24841121.

18: Malir F, Ostry V, Pfohl-Leszkowicz A, Malir J, Toman J. Ochratoxin A: 50 Years of Research. Toxins (Basel). 2016 Jul 4;8(7). pii: E191. doi: 10.3390/toxins8070191. Review. PubMed PMID: 27384585; PubMed Central PMCID: PMC4963825.

19: Kőszegi T, Poór M. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins (Basel). 2016 Apr 15;8(4):111. doi: 10.3390/toxins8040111. Review. PubMed PMID: 27092524; PubMed Central PMCID: PMC4848637.

20: Klarić MS, Rašić D, Peraica M. Deleterious effects of mycotoxin combinations involving ochratoxin A. Toxins (Basel). 2013 Nov 1;5(11):1965-87. doi: 10.3390/toxins5111965. Review. PubMed PMID: 24189375; PubMed Central PMCID: PMC3847710.

Explore Compound Types